molecular formula C14H13BrF3NO3 B15361348 Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate

Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate

Cat. No.: B15361348
M. Wt: 380.16 g/mol
InChI Key: YIFCQCOCCLSZNT-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate is a halogenated indole derivative featuring a tert-butyl carboxylate group at position 1, a bromine atom at position 5, and a trifluoromethoxy (-OCF₃) substituent at position 6. The indole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties and versatility in drug design. The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Properties

Molecular Formula

C14H13BrF3NO3

Molecular Weight

380.16 g/mol

IUPAC Name

tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate

InChI

InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(15)11(7-10(8)19)21-14(16,17)18/h4-7H,1-3H3

InChI Key

YIFCQCOCCLSZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate typically involves multiple steps, starting with the bromination of indole followed by trifluoromethoxylation. The reaction conditions often require the use of strong brominating agents and trifluoromethoxylation reagents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Formation of substituted indoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromo and trifluoromethoxy groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, aiding in the understanding of biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable precursor in drug synthesis.

Industry: In the chemical industry, This compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related indole derivatives with modifications in substituent type, position, and electronic effects:

Compound Name Substituents Key Features
Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate (Target Compound) - Br (C5), -OCF₃ (C6), tert-butyl carboxylate (C1) High electrophilicity (Br), metabolic stability (OCF₃), and steric protection (tert-butyl) .
Tert-butyl 5-bromo-6-[[tert-butyl(dimethyl)silyl]oxymethyl]indole-1-carboxylate (D5) - Br (C5), -CH₂OSi(t-Bu)(Me)₂ (C6), tert-butyl carboxylate (C1) Silyl ether at C6 enhances hydrolytic stability; bulky groups may hinder reactivity .
(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) -CH₂CH=CH-OSO₂Me (C6), tert-butyl carboxylate (C1) Mesylate group (electron-withdrawing) facilitates nucleophilic displacement; allyl chain adds conformational flexibility .
Compound 275 (EP 2 697 207 B1) -OMe (C5), -cyclohexenyl-boronate (C6), tert-butyl carboxylate (C1) Methoxy (electron-donating) reduces electrophilicity; boronate enables Suzuki-Miyaura coupling .

Spectral Data Comparison

  • 1H NMR :
    • Target Compound : Expected aromatic proton shifts near δ 7.5–8.0 ppm (deshielded by Br and -OCF₃) and tert-butyl singlet at δ ~1.5 ppm (9H).
    • D5 : tert-butyl (δ 1.53 ppm, 9H) and TBS group (δ 0.11 ppm, 6H; δ 0.82 ppm, 9H) .
    • Compound 15 : Allylic protons (δ ~4.7–6.5 ppm) and mesylate methyl (δ ~3.0 ppm) .

Biological Activity

Tert-butyl 5-bromo-6-(trifluoromethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which is recognized for its diverse biological activities. Its molecular structure includes a tert-butyl ester group, a bromine atom at the 5-position, and a trifluoromethoxy group at the 6-position of the indole ring. This unique configuration potentially enhances its reactivity and pharmacological profile, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₄H₁₃BrF₃NO₃
  • Molecular Weight : 380.16 g/mol
  • CAS Number : 2227479-96-9

Biological Significance

The biological activity of this compound is not extensively documented in current literature. However, compounds within the indole family are often associated with several pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticancer activity
  • Neuroprotective effects

These activities are generally influenced by structural features, such as the presence of halogen substituents or electron-withdrawing groups like trifluoromethoxy .

While specific mechanisms for this compound are yet to be elucidated, the following potential pathways can be considered based on related indole derivatives:

  • Inhibition of Protein Kinases : Indoles can act as inhibitors of various kinases involved in cell proliferation and survival, making them potential anticancer agents.
  • Modulation of Inflammatory Pathways : By affecting cytokine release and signaling pathways, indoles may exert anti-inflammatory effects.
  • Neuroprotective Mechanisms : Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Trifluoromethylation : Incorporation of the trifluoromethoxy group at the 6-position.
  • Esterification : Formation of the tert-butyl ester.

Optimizing these steps can enhance yield and purity, crucial for subsequent biological testing .

Future Directions

To fully understand the biological activity of this compound, further research is necessary, including:

  • In vitro and in vivo studies to assess its efficacy against specific cancer cell lines and inflammatory models.
  • Mechanistic studies to elucidate its pathways of action and potential side effects.
  • Structure–activity relationship (SAR) analyses to identify key features contributing to its bioactivity.

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